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Abstract
Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of

acute heart failure. It is distinguished by a unique dual mechanism of action: inhibition of the

Na+/K+-ATPase pump and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase

isoform 2a (SERCA2a).[1][2] This dual activity provides both positive inotropic (enhancement of

cardiac contractility) and lusitropic (improvement of cardiac relaxation) effects. This technical

guide provides an in-depth overview of the chemical and physical properties, mechanism of

action, and key experimental protocols related to Istaroxime hydrochloride, intended for a

scientific audience.

Chemical and Physical Properties
Istaroxime hydrochloride is a synthetic steroid derivative.[3] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3

-(2-Aminoethoxyimino)-10,13-

dimethyl-

1,2,4,5,7,8,9,11,12,14,15,16-

dodecahydrocyclopenta[a]phe

nanthrene-6,17-dione

Hydrochloride

[4]

Synonyms PST-2744 hydrochloride [5]

CAS Number 374559-48-5 [6]

Molecular Formula C21H33ClN2O3 [6]

Molecular Weight 396.95 g/mol [6]

Appearance White to light brown solid [5]

Solubility

DMSO: ≥ 45 mg/mL (113.36

mM) H2O: 25 mg/mL (62.98

mM; requires ultrasound) PBS:

12.5 mg/mL (31.49 mM; with

ultrasonication <60°C) Also

soluble in formulations with

PEG300, Tween-80, Saline,

and Corn Oil.

[5][7][8]

Mechanism of Action
Istaroxime exhibits a dual mechanism of action that favorably modulates cardiac myocyte

calcium cycling, addressing both systolic and diastolic dysfunction in heart failure.[1][2]

Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme responsible

for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[2]

This inhibition leads to an increase in intracellular sodium concentration. The elevated

intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medkoo.com/products/28222
https://www.medchemexpress.com/Istaroxime-hydrochloride.html
https://www.hoelzel-biotech.com/media/import/pdf_pds/ChemScene/CS-1623-50mg__PDS.pdf
https://www.hoelzel-biotech.com/media/import/pdf_pds/ChemScene/CS-1623-50mg__PDS.pdf
https://www.hoelzel-biotech.com/media/import/pdf_pds/ChemScene/CS-1623-50mg__PDS.pdf
https://www.medchemexpress.com/Istaroxime-hydrochloride.html
https://www.medchemexpress.com/Istaroxime-hydrochloride.html
https://www.invivochem.com/istaroxime.html
https://doronscientific.com/smallmolecules/istaroxime-hydrochloride-5/
https://www.mdpi.com/2077-0383/11/24/7503
https://www.researchgate.net/publication/24036166_Istaroxime_a_first_in_class_new_chemical_entity_exhibiting_SERCA-2_activation_and_Na-K-ATPase_inhibition_A_new_promising_treatment_for_acute_heart_failure_syndromes
https://www.researchgate.net/publication/24036166_Istaroxime_a_first_in_class_new_chemical_entity_exhibiting_SERCA-2_activation_and_Na-K-ATPase_inhibition_A_new_promising_treatment_for_acute_heart_failure_syndromes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduced calcium extrusion and a net increase in intracellular calcium levels. This rise in

cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful

contraction of the heart muscle (positive inotropic effect).

Stimulation of SERCA2a
Uniquely, Istaroxime also stimulates the activity of SERCA2a, a calcium pump on the

membrane of the sarcoplasmic reticulum (SR).[1][9] SERCA2a is responsible for transporting

calcium from the cytosol back into the SR during diastole, which is essential for myocardial

relaxation. In heart failure, SERCA2a function is often impaired. Istaroxime stimulates

SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[9]

This action is independent of the cAMP/PKA signaling pathway.[9] Enhanced SERCA2a activity

leads to faster calcium reuptake into the SR, promoting improved myocardial relaxation

(lusitropic effect) and increasing the SR calcium load for subsequent contractions.[1][10]

The dual mechanism of Istaroxime is depicted in the following signaling pathway diagram:
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Istaroxime's dual mechanism of action in a cardiomyocyte.
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Quantitative Data
The following tables summarize the key quantitative data regarding the activity of Istaroxime
hydrochloride.

Table 1: Na+/K+-ATPase Inhibition

Parameter Species/Tissue Value Reference(s)

IC50 Not Specified 0.11 µM [5]

IC50 Dog Kidney 0.43 ± 0.15 µM [11]

IC50 Guinea Pig Kidney 8.5 µM [11]

IC50 (for INaK

inhibition)
Not Specified 32 ± 4 µM [12]

Table 2: SERCA2a Stimulation

Parameter Preparation
Istaroxime
Concentration

Effect Reference(s)

Vmax Increase
Healthy Dog

Cardiac SR
100 nM

Statistically

significant

increase

[9]

45Ca Uptake

Healthy Dog

Cardiac SR

Vesicles

50 nM +22% increase [13]

Vmax Increase

STZ Diabetic Rat

Cardiac

Homogenates

500 nmol/L +25% increase [13]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
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Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of Istaroxime on Na+/K+-ATPase activity by

measuring the hydrolysis of ATP.

Objective: To determine the IC50 value of Istaroxime for Na+/K+-ATPase.

Materials:

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)

Istaroxime hydrochloride

Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5)

Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-32P]ATP

Ouabain (a specific Na+/K+-ATPase inhibitor)

30% (v/v) perchloric acid

Activated charcoal

Scintillation counter

Procedure:

Enzyme Preparation: Prepare a suspension of the purified Na+/K+-ATPase enzyme in the

assay buffer.

Pre-incubation: Pre-incubate the enzyme with increasing concentrations of Istaroxime for 10

minutes at 37°C in a final volume of 120 µL of the assay buffer.

Reaction Initiation: Add 10 µL of the substrate solution containing [γ-32P]ATP to start the

reaction.

Incubation: Incubate the reaction mixture for 15 minutes at 37°C.

Reaction Termination: Stop the reaction by adding 30% (v/v) perchloric acid.
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Separation of 32P: Separate the released 32P from the unreacted [γ-32P]ATP by

centrifugation with activated charcoal.

Quantification: Measure the radioactivity of the supernatant using a liquid scintillation

counter.

Data Analysis: Express the inhibitory activity as a percentage of the control sample (without

Istaroxime). Calculate the IC50 value by fitting the data to a dose-response curve.
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Experimental workflow for the Na+/K+-ATPase inhibition assay.

SERCA2a Activity Assay
This assay measures the effect of Istaroxime on the ATP hydrolysis activity of SERCA2a in

cardiac microsomes.

Objective: To determine the effect of Istaroxime on SERCA2a activity (Vmax) and its affinity for

calcium (Kd(Ca2+)).

Materials:

Cardiac sarcoplasmic reticulum (SR) microsomes

Istaroxime hydrochloride

Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM

EGTA, 0.5 mM DTT
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CaCl₂ stock solution to achieve various free Ca²⁺ concentrations (100–3000 nmol/L)

ATP solution containing [γ-32P]ATP

Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

Quenching solution (e.g., trichloroacetic acid)

Ammonium molybdate and an organic solvent (e.g., isobutanol/benzene) for phosphate

extraction

Scintillation counter

Procedure:

Microsome Preparation: Isolate SR microsomes from cardiac tissue using differential

centrifugation.

Pre-incubation: Pre-incubate the cardiac microsomes with various concentrations of

Istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.[9]

Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution containing

[γ-32P]ATP to the microsome suspension in the assay buffer with a specific free Ca²⁺

concentration.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

Reaction Termination: Stop the reaction by adding the quenching solution.

Phosphate Extraction: Extract the released inorganic phosphate (32Pi) by forming a

phosphomolybdate complex and partitioning it into the organic solvent.

Quantification: Measure the radioactivity of an aliquot of the organic phase using a liquid

scintillation counter.

Data Analysis: Determine SERCA2a-specific activity by subtracting the activity measured in

the presence of the SERCA inhibitor CPA. Construct Ca²⁺-activation curves to determine

Vmax and Kd(Ca²⁺).
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Workflow for the SERCA2a ATPase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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